molecular formula C14H14N2O2 B12613713 2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione CAS No. 651311-13-6

2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12613713
CAS No.: 651311-13-6
M. Wt: 242.27 g/mol
InChI Key: XVLSRNLWIBDJQF-UHFFFAOYSA-N
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Description

2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of isoindoline derivatives, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound has garnered interest due to its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives.

Scientific Research Applications

2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

651311-13-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(hex-2-enylideneamino)isoindole-1,3-dione

InChI

InChI=1S/C14H14N2O2/c1-2-3-4-7-10-15-16-13(17)11-8-5-6-9-12(11)14(16)18/h4-10H,2-3H2,1H3

InChI Key

XVLSRNLWIBDJQF-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=NN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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